![molecular formula C13H20OSi B14374186 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one CAS No. 89950-39-0](/img/structure/B14374186.png)
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is a complex organic compound characterized by its unique spiro structure. This compound is part of the spiro[4.4]nonane family, which is known for its interesting chemical and physical properties. The presence of a trimethylsilyl group and a spiro linkage in its structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diene with a trimethylsilyl-substituted ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the spiro linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The spiro structure may also play a role in stabilizing the compound’s interactions with its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nona-2,6-dien-1-one: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one: Similar structure but with additional methyl groups, leading to variations in reactivity and applications.
Uniqueness
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89950-39-0 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
9-methyl-3-trimethylsilylspiro[4.4]nona-2,8-dien-4-one |
InChI |
InChI=1S/C13H20OSi/c1-10-6-5-8-13(10)9-7-11(12(13)14)15(2,3)4/h6-7H,5,8-9H2,1-4H3 |
InChI Key |
UBZUGPCDKCIGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC12CC=C(C2=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
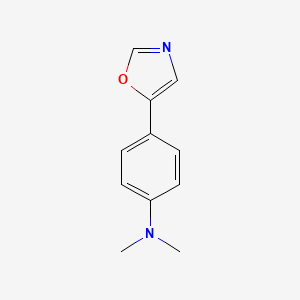

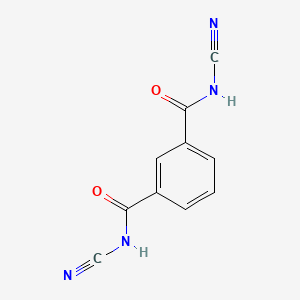
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)

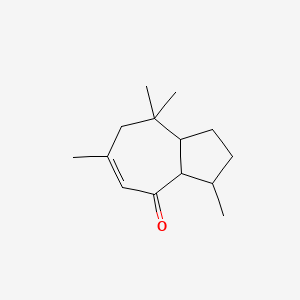
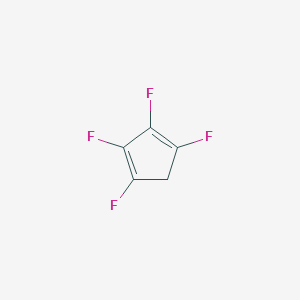
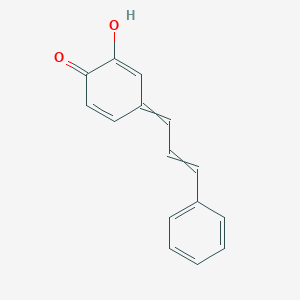
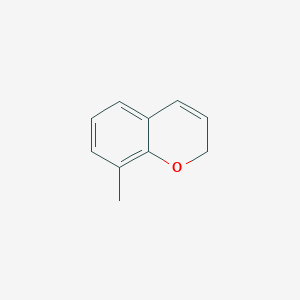

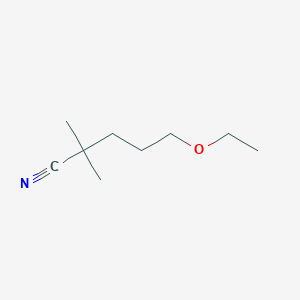
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)

